molecular formula C23H22F3N3O2 B3000408 (3-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone CAS No. 2034362-57-5

(3-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone

Katalognummer: B3000408
CAS-Nummer: 2034362-57-5
Molekulargewicht: 429.443
InChI-Schlüssel: GUOFRNHXXKXTJG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone is a synthetically designed small molecule that integrates a 1,2,4-oxadiazole heterocycle, a piperidine ring, and a trifluoromethyl phenyl group into a single, complex scaffold. This specific structural architecture is characteristic of compounds investigated for their potential to modulate biological targets in pharmaceutical and agrochemical research . The 1,2,4-oxadiazole moiety is a well-known pharmacophore and a privileged structure in medicinal chemistry, valued for its metabolic stability and its ability to participate in hydrogen bonding, which is crucial for target engagement . The inclusion of the trifluoromethyl group is a common strategy in drug discovery to enhance a compound's metabolic stability, membrane permeability, and overall binding affinity to protein targets . This molecular framework is offered strictly for research applications in laboratory settings. It is intended for use by qualified scientists as a key intermediate or a screening compound in the discovery and development of novel bioactive agents. The compound is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Eigenschaften

IUPAC Name

[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F3N3O2/c1-15-6-2-3-10-19(15)21-27-20(31-28-21)12-16-7-5-11-29(14-16)22(30)17-8-4-9-18(13-17)23(24,25)26/h2-4,6,8-10,13,16H,5,7,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUOFRNHXXKXTJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (3-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound features several key structural components:

  • Piperidine ring : A six-membered nitrogen-containing ring that contributes to the compound's pharmacological properties.
  • Oxadiazole moiety : Known for its diverse biological activities, including anti-inflammatory and anticancer effects.
  • Trifluoromethyl group : Enhances lipophilicity and metabolic stability.

The synthesis typically involves multiple steps:

  • Formation of the oxadiazole ring through cyclization reactions.
  • Introduction of the piperidine ring via nucleophilic substitution.
  • Final coupling with the trifluoromethyl phenyl group using palladium-catalyzed cross-coupling techniques.

Anticancer Properties

Research indicates that compounds containing oxadiazole rings exhibit significant anticancer activity. For instance, derivatives similar to our compound have shown promising results in inhibiting tumor cell proliferation. In vitro studies demonstrate that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and death .

Anti-inflammatory Effects

The oxadiazole derivatives have also been studied for their anti-inflammatory properties. In vivo studies suggest that these compounds can inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammatory processes. For example, compounds related to our target have exhibited IC50 values in the low micromolar range against COX-II, indicating potent anti-inflammatory activity .

Study 1: Immune Modulation

A notable study examined the immune-modulating effects of a structurally similar oxadiazole derivative on mouse splenocytes. The compound was able to enhance immune cell proliferation significantly when tested against recombinant PD-1/PD-L1 interactions. At a concentration of 100 nM, it achieved a rescue rate of 92%, suggesting potential applications in cancer immunotherapy .

Study 2: Cytotoxicity Assessment

Another investigation focused on the cytotoxic effects of various oxadiazole derivatives, including those related to our compound. The study utilized human cancer cell lines and reported that certain derivatives exhibited cytotoxicity with LC50 values comparable to established chemotherapeutic agents. This underscores the potential for developing new anticancer therapies based on this chemical framework .

Comparative Analysis of Similar Compounds

Compound NameBiological ActivityIC50 (µM)Reference
Compound ACOX-II Inhibition0.011
Compound BTumor Cell Apoptosis10
Compound CImmune Modulation0.100

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its combination of substituents. Key comparisons include:

Compound Name/Structure Key Substituents Molecular Weight (g/mol) Biological Relevance Source
Target Compound o-Tolyl, trifluoromethylphenyl ~403.4* Hypothesized kinase or antimicrobial activity (based on oxadiazole analogs) N/A
(3-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1H-1,2,4-triazol-5-yl)methanone o-Tolyl, triazolyl 352.4 Potential HDAC inhibition (similarity to SAHA)
Nitroimidazole derivatives Nitroimidazole, aryl groups ~300–400 Antimycobacterial activity (dependent on nitro group)
Gefitinib analogs Quinazoline core ~446.9 EGFR kinase inhibition (Tanimoto-based similarity search)

*Estimated based on molecular formula (C₂₃H₂₁F₃N₄O₂).

  • Trifluoromethyl vs. Triazolyl Groups : The trifluoromethylphenyl group in the target compound likely enhances metabolic stability compared to the triazolyl-containing analog , which may exhibit higher polarity and hydrogen-bonding capacity, affecting membrane permeability .
  • o-Tolyl Substitution : The ortho-methyl group on the phenyl ring may sterically hinder interactions compared to para-substituted analogs, as seen in studies where substituent position significantly altered bioactivity .

Similarity Metrics and Virtual Screening

Using ligand-based virtual screening (VS) methodologies:

  • Tanimoto Coefficient : A similarity index >0.7 (using MACCS or Morgan fingerprints) suggests significant structural overlap. For example, gefitinib analogs with Tanimoto scores >0.65 showed retained EGFR inhibition .
  • Activity Cliffs: Despite structural similarity, minor substituent changes (e.g., nitro to trifluoromethyl) may lead to drastic activity differences, as observed in antimycobacterial studies .

Pharmacokinetic and Physicochemical Properties

  • Metabolic Stability : The 1,2,4-oxadiazole ring resists hydrolysis, contrasting with ester- or amide-containing analogs prone to enzymatic degradation .

Research Findings and Limitations

  • Antimicrobial Potential: Nitro-substituted oxadiazoles (e.g., nitroimidazole derivatives) show antimycobacterial activity, but the target compound’s trifluoromethyl group may prioritize different targets (e.g., kinases) .
  • HDAC Inhibition : A triazolyl analog demonstrated ~70% similarity to SAHA (a histone deacetylase inhibitor), suggesting the target compound’s ketone group could be optimized for epigenetic activity .
  • Analytical Challenges: Cross-reactivity in immunoassays may occur with structurally similar compounds, necessitating high-resolution mass spectrometry (HRMS) or GC×GC for unambiguous identification .

Q & A

Q. What are the common synthetic routes for preparing this compound, and what key intermediates are involved?

The synthesis typically involves cyclocondensation reactions to form the 1,2,4-oxadiazole ring, followed by coupling with the piperidine and trifluoromethylphenyl moieties. Key intermediates include 3-(o-tolyl)-1,2,4-oxadiazole-5-carbaldehyde and piperidinyl precursors. Purification often employs column chromatography or recrystallization, with reaction progress monitored via TLC and NMR .

Q. How can NMR spectroscopy and X-ray crystallography confirm structural integrity?

1H/13C NMR identifies functional groups and connectivity through chemical shifts (e.g., oxadiazole protons at δ 8.2–8.5 ppm). X-ray crystallography resolves bond lengths and angles, particularly verifying the oxadiazole-piperidine linkage and trifluoromethyl orientation. For example, C–F bond distances (~1.33 Å) and dihedral angles between aromatic rings provide structural validation .

Q. What methods assess solubility and stability for in vitro studies?

Solubility is determined via shake-flask experiments in solvents like DMSO, ethanol, or aqueous buffers (pH 7.4). Stability under physiological conditions is tested using HPLC over 24–72 hours at 37°C. Degradation products are identified via LC-MS, with attention to hydrolysis of the oxadiazole ring .

Q. Which analytical techniques ensure purity (>95%) for research use?

HPLC (C18 column, acetonitrile/water gradient) quantifies impurities. High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]+ at m/z 471.15). Elemental analysis (C, H, N) further validates stoichiometry .

Advanced Research Questions

Q. How can reaction yield optimization address challenges in oxadiazole ring formation?

Design of Experiments (DOE) evaluates variables like temperature (80–120°C), catalyst loading (e.g., ZnCl2), and solvent (toluene vs. DMF). Microwave-assisted synthesis reduces reaction time from hours to minutes while improving yield by 15–20%. Post-reaction quenching with ice-water minimizes byproducts .

Q. What computational models predict electronic effects of the trifluoromethyl group on reactivity?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity. The electron-withdrawing trifluoromethyl group lowers LUMO energy, enhancing susceptibility to nucleophilic attack. Mulliken charge distribution maps highlight electron-deficient regions at the oxadiazole-piperidine junction .

Q. How does thermal and photolytic stability impact storage and handling protocols?

Thermogravimetric analysis (TGA) reveals decomposition onset at ~200°C. Photostability under UV light (λ = 254 nm) is tested in quartz cells, showing <5% degradation over 48 hours. Storage recommendations include amber vials at -20°C under nitrogen to prevent oxidation .

Q. How should conflicting spectral data (e.g., NMR vs. X-ray) be resolved?

Discrepancies in proton assignments may arise from dynamic effects (e.g., rotamers). Variable-temperature NMR (VT-NMR) at -40°C to 80°C can freeze conformational exchange. Cross-validation with NOESY/ROESY experiments clarifies spatial proximity of protons .

Q. What in silico approaches predict pharmacological interactions?

Molecular docking (AutoDock Vina) models binding to targets like kinases or GPCRs, with scoring functions (ΔG < -8 kcal/mol indicating strong affinity). Pharmacophore mapping identifies critical interactions (e.g., hydrogen bonding with oxadiazole nitrogen). ADMET predictions assess blood-brain barrier permeability and CYP450 inhibition .

Q. How is this compound utilized in multi-step syntheses of bioactive analogs?

The piperidine moiety serves as a scaffold for functionalization (e.g., alkylation, acylation). Late-stage Suzuki-Miyaura coupling introduces aryl groups at the trifluoromethylphenyl position. Orthogonal protecting groups (Boc, Fmoc) enable sequential modifications .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.